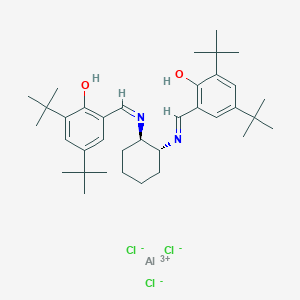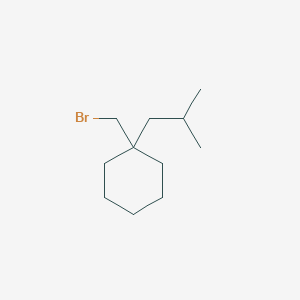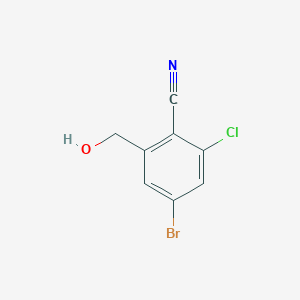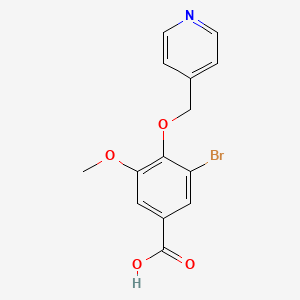
Tris(4-chlorophenyl)gallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-chlorophenyl)gallane: is an organogallium compound characterized by the presence of three 4-chlorophenyl groups attached to a central gallium atom
準備方法
Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)gallane can be synthesized through the reaction of gallium trichloride with 4-chlorophenylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often involve low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the principles of organometallic chemistry, involving the use of gallium trichloride and organomagnesium reagents. Scaling up the reaction would require careful control of reaction parameters to ensure product purity and yield.
化学反応の分析
Types of Reactions: Tris(4-chlorophenyl)gallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state gallium compounds.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Tris(4-chlorophenyl)gallane is used as a precursor in the synthesis of other organogallium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including semiconductors and optoelectronic devices. Its unique properties make it a candidate for use in specialized coatings and surface treatments.
作用機序
The mechanism by which tris(4-chlorophenyl)gallane exerts its effects is primarily through its ability to form stable complexes with various ligands. The gallium center can coordinate with different functional groups, leading to the formation of diverse organometallic complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations.
類似化合物との比較
- Tris(4-chlorophenyl)methane
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)phosphine
Comparison: Tris(4-chlorophenyl)gallane is unique due to the presence of a gallium center, which imparts distinct chemical properties compared to its carbon or phosphorus analogs For example, tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol are primarily studied for their environmental impact and biological activity, while tris(4-chlorophenyl)phosphine is known for its use in organic synthesis and catalysis
特性
CAS番号 |
58447-99-7 |
|---|---|
分子式 |
C18H12Cl3Ga |
分子量 |
404.4 g/mol |
IUPAC名 |
tris(4-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChIキー |
CKFVDUNMQLTWDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1Cl)[Ga](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)


![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

